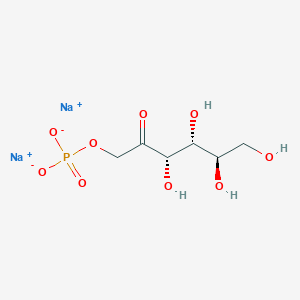
Fructose-6-phosphate disodium salt dihydrate
Descripción
La D-Fructosa-6-fosfato (disódica) es un intermedio azucarado en la vía glucolítica, que es una vía metabólica crucial para la producción de energía en las células. Se produce por la isomerización de la glucosa-6-fosfato mediante la enzima fosfoglucoisomerasa . Este compuesto juega un papel significativo en varios procesos bioquímicos, incluyendo la glucólisis y la gluconeogénesis.
Propiedades
Número CAS |
26177-86-6 |
|---|---|
Fórmula molecular |
C6H17Na2O11P |
Peso molecular |
342.15 g/mol |
Nombre IUPAC |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/t4-,5-,6-;;;;/m1..../s1 |
Clave InChI |
HEOWFBJVXQJYPR-ZOPBSDICSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
Otros números CAS |
71662-09-4 |
Descripción física |
Solid; [Research Organics MSDS] |
Sinónimos |
Neuberg ester |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La D-Fructosa-6-fosfato (disódica) puede sintetizarse mediante la reacción química entre la fructosa y el ácido fosfórico en condiciones alcalinas. La reacción implica la esterificación de la fructosa con ácido fosfórico, seguida de la neutralización con hidróxido de sodio para formar la sal disódica .
Métodos de producción industrial: La producción industrial de D-Fructosa-6-fosfato (disódica) suele implicar la conversión enzimática de la glucosa-6-fosfato a fructosa-6-fosfato utilizando fosfoglucoisomerasa. La fructosa-6-fosfato resultante se convierte entonces en su forma de sal disódica mediante la neutralización con hidróxido de sodio .
Tipos de reacciones:
Isomerización: La D-Fructosa-6-fosfato (disódica) puede isomerizarse a D-glucosa-6-fosfato mediante la enzima fosfoglucoisomerasa.
Fosforilación: Puede sufrir fosforilación para formar fructosa-1,6-bisfosfato en presencia de la enzima fosfofructoquinasa.
Reactivos y condiciones comunes:
Fosfoglucoisomerasa: Se utiliza para la reacción de isomerización.
Fosfofructoquinasa: Se utiliza para la reacción de fosforilación.
Principales productos formados:
D-Glucosa-6-fosfato: Formada mediante isomerización.
Fructosa-1,6-bisfosfato: Formada mediante fosforilación.
Aplicaciones Científicas De Investigación
La D-Fructosa-6-fosfato (disódica) se utiliza ampliamente en la investigación científica debido a su papel como intermedio glucolítico. Algunas de sus aplicaciones incluyen:
Bioquímica: Utilizado para estudiar la cinética enzimática y las vías metabólicas que implican la glucólisis y la gluconeogénesis.
Biología molecular: Ayuda a caracterizar enzimas como la fosfofructoquinasa, la fructosa-6-fosfato 1-fosfotransferasa dependiente de pirofosfato y la glucosamina-6-fosfato sintasa.
Medicina: Investigado por su posible papel en los trastornos metabólicos y la investigación de la diabetes.
Industria: Utilizado en la producción de biocombustibles y bioquímicos a través de la ingeniería metabólica.
Mecanismo De Acción
La D-Fructosa-6-fosfato (disódica) ejerce sus efectos principalmente a través de su papel como intermedio en la vía glucolítica. Se produce por la isomerización de la glucosa-6-fosfato por la fosfoglucoisomerasa y puede ser fosforilada aún más a fructosa-1,6-bisfosfato por la fosfofructoquinasa . Estas reacciones son cruciales para la regulación de la glucólisis y la gluconeogénesis, que son esenciales para la producción de energía celular y la homeostasis metabólica .
Compuestos similares:
D-Glucosa-6-fosfato: Otro intermedio glucolítico que puede isomerizarse a D-Fructosa-6-fosfato (disódica).
Fructosa-1,6-bisfosfato: Un producto corriente de la D-Fructosa-6-fosfato (disódica) en la vía glucolítica.
Singularidad: La D-Fructosa-6-fosfato (disódica) es única debido a su papel específico en la vía glucolítica como intermedio que puede convertirse tanto en D-glucosa-6-fosfato como en fructosa-1,6-bisfosfato. Esta doble funcionalidad la convierte en un compuesto fundamental para la regulación de la producción de energía y los procesos metabólicos en las células .
Comparación Con Compuestos Similares
D-Glucose-6-phosphate: Another glycolytic intermediate that can be isomerized to D-Fructose-6-phosphate (disodium).
Fructose-1,6-bisphosphate: A downstream product of D-Fructose-6-phosphate (disodium) in the glycolytic pathway.
Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


